Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-
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Overview
Description
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is a chemical compound with the molecular formula C20H14O4 It is characterized by the presence of two phenyl groups attached to a methanone core, with hydroxyl groups at the 3 and 6 positions of the phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with a phenolic compound in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired methanone derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-].
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] involves its interaction with various molecular targets. The hydroxyl groups on the phenylene ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl-]
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, bis[4-(diethylamino)phenyl]-
Uniqueness
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is unique due to the specific positioning of the hydroxyl groups on the phenylene ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
111936-95-9 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(2-benzoyl-3,6-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14O4/c21-15-11-12-16(22)18(20(24)14-9-5-2-6-10-14)17(15)19(23)13-7-3-1-4-8-13/h1-12,21-22H |
InChI Key |
CXTGEDJQTFDLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
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